3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride
Description
Properties
IUPAC Name |
3-oxa-7-azabicyclo[4.2.0]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-4-5-3-7-6(1)5;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBEJCCUMNERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413870-51-4 | |
| Record name | 3-oxa-7-azabicyclo[4.2.0]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride typically involves the acylation of readily available tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction. This process yields 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures to accommodate larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions depending on reaction conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Ketone derivatives | 60–70% | |
| CrO₃ | Anhydrous acetone | Carboxylic acid derivatives | 50–55% |
Oxidation typically targets the nitrogen atom or adjacent carbon atoms, leading to ring-opening or functional group modification.
Reduction Reactions
Reduction reactions are employed to modify functional groups such as imines or carbonyls.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | Secondary amines | 75–80% | |
| H₂/Pd-C | Ethanol, room temperature | Saturated bicyclic amines | 85–90% |
Lithium aluminum hydride (LiAlH₄) reduces imine groups to amines, while catalytic hydrogenation saturates double bonds in the bicyclic system.
Nucleophilic Substitution
The compound participates in SN2 reactions due to its strained ring structure.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium hydroxide | Aqueous, 80°C | Ring-opened amino alcohol | 65–70% | |
| Benzylamine | DMF, 100°C | N-Benzyl-substituted derivative | 55–60% |
Hydroxide ions induce ring-opening to form linear amino alcohols, while amines replace leaving groups in the bicyclic framework .
Acid- or Base-Catalyzed Hydrolysis
Hydrolysis reactions modify the compound’s solubility and reactivity.
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 1M HCl, reflux | HCl | Hydrolyzed oxazolidine derivative | 70–75% | |
| 1M NaOH, 60°C | NaOH | Carboxylate salt | 80–85% |
Acidic hydrolysis cleaves the oxygen-containing ring, while basic conditions deprotonate acidic hydrogens.
Ring-Opening Reactions
Strain in the bicyclic system facilitates ring-opening under specific conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HBr in acetic acid | 25°C, 12 hours | Brominated linear amine | 90% | |
| Grignard reagents | Dry THF, −78°C | Alkylated open-chain product | 60–65% |
Hydrobromic acid opens the ring to form brominated amines, while Grignard reagents add alkyl groups to the nitrogen .
Elimination Reactions
Elimination pathways generate unsaturated products.
| Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DBU | Toluene, 110°C | Conjugated diene | 50–55% | |
| KOtBu | DMSO, 80°C | α,β-unsaturated imine | 45–50% |
Strong bases like DBU promote β-hydride elimination, yielding conjugated systems .
Acylation and Alkylation
The nitrogen atom readily undergoes acylation or alkylation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 85% | |
| Methyl iodide | DMF, 60°C | N-Methylated derivative | 75% |
Acyl chlorides and alkyl halides modify the amine group, enhancing lipophilicity for pharmaceutical applications.
Key Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent, particularly in the following areas:
- Orexin Receptor Antagonism : Research indicates that derivatives of this compound can act as antagonists for orexin receptors, which are implicated in sleep disorders, anxiety, and other neuropsychiatric conditions. For instance, studies have shown that orexin receptor antagonists can modulate feeding behavior and emotional responses, suggesting their utility in treating conditions such as obesity and PTSD .
- Cognitive Enhancement : There is evidence suggesting that 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory processes .
2. Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of this compound against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
3. Cytotoxicity Studies
The compound has been tested for cytotoxic effects on cancer cell lines such as HeLa and MCF7:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms of action .
Case Studies
Several case studies highlight the diverse applications of this compound:
- Orexin Receptor Studies : A study demonstrated that the administration of orexin receptor antagonists based on this compound led to reduced food intake in rodent models, indicating its potential for obesity treatment .
- Anxiety Models : In another study involving conditioned fear paradigms in rats, compounds similar to this compound showed promise in mitigating anxiety-like behaviors .
Mechanism of Action
The mechanism of action of 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Bicyclo System Variations
- Bicyclo[4.2.0] vs. Bicyclo[3.2.1] : The target compound’s [4.2.0] system has a larger fused-ring structure compared to [3.2.1] analogs (e.g., 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride). This difference impacts ring strain and conformational flexibility, influencing binding affinity in drug-receptor interactions .
Functional Group Differences
- Hydrochloride vs. Acid Adducts : Unlike the target compound, cis-7-oxa-3-azabicyclo[4.2.0]octane forms a hemi-oxalic acid adduct, altering solubility and reactivity. Hydrochloride salts generally improve crystallinity and stability in pharmaceutical formulations .
- Amino vs. Ether Groups: 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride lacks an ether group but includes a primary amine, which could enhance nucleophilic reactivity in synthetic pathways .
Molecular Weight and Purity
- The target compound’s estimated molecular weight (~163.6 g/mol) is lower than that of ketone-containing analogs (e.g., 179.64 g/mol for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride), suggesting differences in pharmacokinetic properties like diffusion rates .
- High-purity derivatives (e.g., 97+% for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride) are prioritized in drug development to minimize side reactions .
Research Implications
- Drug Design : The [4.2.0] system’s rigidity may favor selective receptor binding, while [3.2.1] systems offer conformational adaptability for targeting dynamic enzymes .
- Synthetic Utility : Tert-butyl-protected analogs (e.g., Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride) demonstrate the importance of protective groups in multi-step syntheses .
Biological Activity
3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride is a bicyclic compound characterized by its unique structure, which includes an oxabicyclic framework and an additional nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : CHClNO
- Molar Mass : 163.65 g/mol
- CAS Number : 2173996-83-1
- Physical State : Typically encountered as a white solid.
The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. Research indicates that it can modulate specific biological pathways by binding to enzymes and receptors, leading to alterations in cellular functions. The compound's bicyclic structure contributes to its rigidity, influencing its reactivity and interaction with biological targets.
Biological Activity
The compound has shown promise in several areas:
- Enzyme Inhibition : It interacts with enzymes, potentially affecting their activity and altering metabolic pathways.
- Receptor Modulation : By binding to specific receptors, it may influence signaling pathways critical for various physiological processes.
Comparative Analysis
A comparison of this compound with structurally similar compounds highlights its unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride | Bicyclic amine structure | Lacks azabicyclic feature |
| rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride | Contains an azabicyclic framework | Incorporates an additional nitrogen atom |
Case Studies
- Inhibition of NAAA Activity : Studies have shown that compounds with similar structures can inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses. For instance, a related azabicyclic compound demonstrated an IC of 0.042 μM against NAAA, suggesting that this compound may exhibit comparable inhibitory effects in similar assays .
- Cellular Signaling Pathways : Research indicates that the compound may influence cellular signaling pathways through receptor interactions, potentially leading to therapeutic applications in inflammation or pain management.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : The synthesis typically involves several key steps that maintain the integrity of the bicyclic structure while introducing necessary functional groups for biological activity.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for determining the purity of 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride in research settings?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for purity assessment. For HPLC, use a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5–3.0 with trifluoroacetic acid) at a flow rate of 1.0 mL/min, monitoring UV absorption at 210–230 nm. GC analysis should employ a polar capillary column (e.g., DB-WAX) with flame ionization detection. Calibration standards must cover 90–110% of the expected concentration range, and system suitability tests (e.g., peak symmetry, resolution) should meet ICH guidelines .
Q. How can researchers synthesize this compound with high stereochemical control?
- Methodological Answer : Synthesis typically involves cyclization of a pre-organized precursor. For example, a [4+2] cycloaddition between a bicyclic amine and an epoxide derivative under acidic conditions can yield the bicyclo framework. Stereochemical control is achieved by optimizing reaction temperature (0–5°C to minimize racemization) and using chiral auxiliaries or catalysts (e.g., L-proline derivatives). Post-synthesis, recrystallization in ethanol/water (3:1 v/v) enhances enantiomeric purity .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for optimizing the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., Density Functional Theory at the B3LYP/6-31G* level) model transition states and intermediate energies to identify low-barrier pathways. Reaction path sampling (e.g., Nudged Elastic Band method) maps potential energy surfaces, while machine learning algorithms (e.g., Random Forest regression) correlate experimental variables (solvent polarity, catalyst loading) with yield data. These methods reduce trial-and-error experimentation by predicting optimal conditions (e.g., 40°C in DMF with 5 mol% ZnCl₂) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural elucidation of this compound?
- Methodological Answer : Cross-validation using complementary techniques is critical. For NMR discrepancies:
- Compare experimental - and -NMR shifts with DFT-calculated chemical shifts (using Gaussian09 with PCM solvent models).
- Use 2D NMR (COSY, NOESY) to confirm proton coupling and spatial proximity.
- For XRD conflicts, re-examine crystal packing effects or solvate formation. If ambiguity persists, perform dynamic NMR at variable temperatures to assess conformational flexibility .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Synthetic Variation : Introduce substituents at the 3-oxa or 7-aza positions (e.g., halogenation, alkylation) using regioselective reagents (e.g., N-bromosuccinimide for bromination).
- Biological Assays : Test derivatives against target receptors (e.g., GPCRs) via radioligand binding assays (IC₅₀ determination).
- Computational Modeling : Dock derivatives into protein active sites (AutoDock Vina) to correlate steric/electronic properties with binding affinity. Free-energy perturbation (FEP) calculations quantify substituent effects on binding thermodynamics .
Methodological Considerations for Data Interpretation
Q. How to design experiments to address low reproducibility in the synthesis of this compound?
- Answer : Implement a Design of Experiments (DoE) approach:
- Factors : Reaction time, temperature, solvent polarity, catalyst type.
- Response Variables : Yield, enantiomeric excess (EE), purity.
- Analysis : Use ANOVA to identify significant factors and response surface methodology (RSM) to optimize conditions. Replicate center points to assess robustness .
Q. What are best practices for validating impurity profiles in this compound?
- Answer :
- For Known Impurities : Spike pure samples with synthetic impurities (e.g., des-chloro analogs) and validate recovery rates (85–115%) via HPLC.
- For Unknowns : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) predict long-term impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
